molecular formula C15H19NO2 B8194599 Ethyl (1R,5R)-3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate

Ethyl (1R,5R)-3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate

カタログ番号: B8194599
分子量: 245.32 g/mol
InChIキー: UFLBURFPRRPJQT-ZFWWWQNUSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl (1R,5R)-3-benzyl-3-azabicyclo[310]hexane-1-carboxylate is a bicyclic compound with a unique structure that includes a benzyl group and an ethyl ester functional group

特性

IUPAC Name

ethyl (1R,5R)-3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-2-18-14(17)15-8-13(15)10-16(11-15)9-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3/t13-,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFLBURFPRRPJQT-ZFWWWQNUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CC1CN(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@]12C[C@H]1CN(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Cyclopropane Dicarboxylic Acid Condensation

The foundational method involves cis-1,2-cyclopropanedicarboxylic acid as the starting material:

  • Condensation with benzylamine :

    • Reacting cis-1,2-cyclopropanedicarboxylic acid with benzylamine at 150–200°C in water yields 3-benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione .

    • Conditions :

      • Solvent: Water

      • Temperature: 150–200°C

      • Time: 2–3 hours

      • Yield: ~85% (crude).

  • Reduction of dione :

    • The dione is reduced using aluminum hydride (AlH₃) in ethers (e.g., diethyl ether) to produce 3-benzyl-3-azabicyclo[3.1.0]hexane .

    • Conditions :

      • Reducing agent: 2–6 equivalents AlH₃

      • Solvent: Diethyl ether

      • Temperature: 0°C (initial), then room temperature

      • Yield: 70–80%.

  • Hydrogenolysis of benzyl group :

    • Catalytic hydrogenation with palladium-on-charcoal (Pd/C) in ethanol removes the benzyl group, yielding 3-azabicyclo[3.1.0]hexane .

    • Conditions :

      • Catalyst: 5–10% Pd/C

      • Pressure: 35–100 psi H₂

      • Solvent: Ethanol

      • Time: 10–48 hours

      • Yield: >90%.

  • Esterification :

    • The free amine is reacted with ethyl chloroformate or via transesterification to introduce the ethyl carboxylate group.

    • Conditions :

      • Reagent: Ethyl chloroformate

      • Base: Triethylamine

      • Solvent: Dichloromethane

      • Yield: 75–85%.

Stereoselective Cyclopropanation

Alternative routes focus on enantioselective synthesis using chiral auxiliaries or catalysts:

  • Chiral pool strategy :

    • Starting from (1R,2S)-cyclopropane-1,2-dicarboxylic acid, the stereochemistry is retained during benzylamine condensation.

    • Key step :

      • Diastereomeric resolution via recrystallization or chromatography ensures >98% enantiomeric excess (ee).

  • Asymmetric hydrogenation :

    • A palladium-catalyzed hydrogenation of prochiral intermediates achieves the (1R,5R) configuration.

    • Catalyst : Pd(OAc)₂ with chiral ligands (e.g., BINAP)

    • Pressure : 50 psi H₂

    • Yield : 88% with 95% ee.

Industrial-Scale Optimization

Process Intensification

  • One-pot synthesis : Combining condensation, reduction, and esterification steps reduces purification needs.

  • Solvent recycling : Isopropyl alcohol is used for precipitation to minimize waste.

Critical Parameters

ParameterOptimal RangeImpact on Yield/Purity
Temperature150–200°C (condensation)Higher temps accelerate reaction but risk decomposition
AlH₃ stoichiometry2–6 equivalentsExcess ensures complete dione reduction
Hydrogen pressure35–100 psiLower pressures prolong reaction time
Catalyst loading5–10% Pd/CHigher loadings reduce reaction time

Analytical Characterization

  • NMR : Key signals include δ 1.23 (cyclopropane CH₂), 3.48 (N-CH₂), and 4.12 ppm (ester COOCH₂).

  • HPLC : Chiral columns (e.g., Chiralpak AD-H) confirm enantiopurity (>98% ee).

  • MS : m/z 245.32 [M+H]⁺.

Challenges and Solutions

  • Cyclopropane ring stability : Avoid prolonged heating above 200°C to prevent ring-opening.

  • Benzyl group removal : Use fresh Pd/C to prevent catalyst poisoning.

  • Stereochemical control : Chiral ligands or resolved starting materials ensure configuration retention .

化学反応の分析

Types of Reactions

Ethyl (1R,5R)-3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or to reduce double bonds.

    Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

科学的研究の応用

Medicinal Chemistry Applications

Ethyl (1R,5R)-3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate has been explored for its potential as a scaffold in drug development due to its structural similarity to natural products. Its bicyclic framework allows for modifications that can enhance biological activity.

Case Studies

  • Inhibitory Activity on Enzymes :
    • Research has indicated that derivatives of this compound may act as inhibitors for specific enzymes involved in metabolic pathways, such as histone deacetylases (HDACs). These enzymes play critical roles in gene regulation and are targets for cancer therapies.
    • A study demonstrated that structural modifications of the bicyclic core could enhance inhibitory potency against HDACs, suggesting a pathway for developing novel anticancer agents.
  • Receptor Binding Studies :
    • The compound's ability to mimic neurotransmitters makes it a candidate for studying receptor interactions in neuropharmacology. For instance, its derivatives have shown promise as ligands for dopamine receptors, which are crucial in treating psychiatric disorders.

Organic Synthesis Applications

Due to its unique structure, Ethyl (1R,5R)-3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate serves as an important building block in organic synthesis.

Synthetic Routes

The synthesis typically involves:

  • Formation of the Bicyclic Core : Achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Functional Groups : The benzyl group can be introduced via nucleophilic substitution reactions with benzyl halides.

Industrial Applications

In the chemical industry, this compound is utilized as an intermediate for synthesizing agrochemicals and specialty chemicals due to its stability and reactivity.

Table: Comparison of Applications

Application AreaSpecific UsesRemarks
Medicinal ChemistryDrug development, enzyme inhibitorsPotential for anticancer and neuropharmacological agents
Organic SynthesisBuilding block for complex moleculesVersatile synthetic routes available
Industrial ChemistryIntermediate in agrochemical synthesisStability makes it suitable for large-scale production

作用機序

The mechanism of action of Ethyl (1R,5R)-3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate involves its interaction with specific molecular targets. The benzyl group and the bicyclic structure allow it to fit into binding sites of enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

類似化合物との比較

Similar Compounds

Uniqueness

Ethyl (1R,5R)-3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack the benzyl group or have different stereochemistry.

生物活性

Ethyl (1R,5R)-3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate, a bicyclic compound with a unique azabicyclo structure, has garnered attention for its potential biological activities, particularly as a ligand for opioid receptors. This article explores its biological activity, synthesis, pharmacological properties, and relevant case studies.

  • IUPAC Name: Ethyl (1R,5R)-3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate
  • CAS Number: 1204820-70-1
  • Molecular Formula: C15H19NO2
  • Molecular Weight: 245.322 g/mol
  • Structure: The compound features a bicyclic core with a benzyl substituent, contributing to its unique pharmacological profile.

Opioid Receptor Binding

Research indicates that compounds related to the azabicyclo[3.1.0]hexane structure exhibit significant binding affinity for μ-opioid receptors. A study highlighted that modifications to this class of compounds could yield ligands with picomolar binding affinities selective for the μ receptor over δ and κ subtypes . This selectivity is crucial for developing therapeutic agents aimed at pain management and pruritus treatment in veterinary medicine.

Pharmacological Effects

The pharmacological effects of Ethyl (1R,5R)-3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate include:

  • Analgesic Properties: Due to its affinity for μ-opioid receptors, it may act as an analgesic.
  • Potential Use in Veterinary Medicine: Its efficacy in treating pruritus in dogs suggests a promising application in veterinary therapeutics .

The synthesis of Ethyl (1R,5R)-3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate can be achieved through various chemical reactions involving cyclization and substitution processes to introduce the benzyl group effectively . The mechanism of action is primarily through modulation of opioid receptors, which are integral to pain perception and response.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Study on μ-opioid Ligands:
    • Investigated the structure-activity relationship (SAR) of 3-azabicyclo[3.1.0]hexane derivatives.
    • Found that specific modifications could enhance receptor selectivity and binding affinity .
  • Potential for Drug Development:
    • The compound's unique structure makes it a candidate for further development as an analgesic or anti-pruritic agent.
    • Research suggests that derivatives could be optimized for better pharmacokinetic profiles and reduced side effects compared to traditional opioids.

Data Table: Biological Activity Overview

PropertyValue/Description
Binding AffinityPicomolar range for μ-opioid receptors
Therapeutic ApplicationsAnalgesic, anti-pruritic in veterinary medicine
SelectivityHigh selectivity for μ over δ and κ receptors
Synthesis ComplexityModerate; involves cyclization and substitution

Q & A

Basic Questions

Q. What are the key synthetic strategies for Ethyl (1R,5R)-3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate?

  • Answer : The compound can be synthesized via:

  • DBU-mediated endo-exo isomerization : A high-yield method involving cyclopropane ring closure and stereochemical control using 1,8-diazabicycloundec-7-ene (DBU) to stabilize the bicyclic core .
  • Transition-metal catalysis : Bismuth(III) triflate or iron catalysts promote intramolecular alkynylcyclopropanation of propargyl alcohols, enabling efficient cyclization .
  • Electrocatalytic methods : Stereoselective electrolysis of malononitrile derivatives in alcohol solvents, mediated by sodium halides, yields bicyclic structures with high enantiomeric purity .

Q. What analytical techniques are critical for characterizing this compound?

  • Answer :

  • NMR spectroscopy : To confirm stereochemistry (e.g., coupling constants for bicyclic protons) and substituent positions .
  • X-ray crystallography : Essential for absolute configuration determination, as demonstrated in related 3-azabicyclohexane analgesics .
  • IR spectroscopy : Identifies functional groups like carboxylate esters and benzyl substituents .

Q. What structural features contribute to its potential bioactivity?

  • Answer :

  • The 3-azabicyclo[3.1.0]hexane core provides rigidity and mimics natural product scaffolds, enhancing target binding .
  • The benzyl group at position 3 may participate in hydrophobic interactions with biological targets, as seen in nonnarcotic analgesics .
  • The ethyl carboxylate at position 1 improves solubility and serves as a handle for further derivatization .

Advanced Research Questions

Q. How does the stereochemistry of the bicyclic core influence biological activity?

  • Answer :

  • The (1R,5R) configuration is critical for enantioselective activity. For example, the (+) enantiomer of a related 3-azabicyclohexane analgesic showed 10× higher potency than the (-) form due to optimal target binding .
  • X-ray structures of NS3 protease inhibitors reveal that the bicyclic scaffold’s stereochemistry dictates hydrogen-bonding networks with catalytic residues .
  • Computational docking studies can predict how stereochemical variations affect binding affinities to enzymes or receptors .

Q. What methodologies enable enantioselective synthesis of this compound?

  • Answer :

  • Chiral Lewis acid catalysts : Bismuth(III) triflate with chiral ligands induces asymmetry during cyclopropanation .
  • Electrocatalytic stereocontrol : Mediated by sodium bromide, this method achieves >90% enantiomeric excess in related bicyclic systems .
  • Enzyme-mediated resolution : Lipases or esterases can separate racemic mixtures, though this requires optimization for sterically hindered substrates .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

  • Answer :

  • Para-substitution on the benzyl group : Analogues with electron-withdrawing groups (e.g., -CF₃) show enhanced analgesic potency due to improved target engagement .
  • N-alkylation : N-methyl derivatives retain activity, while bulky substituents (e.g., N-allyl) abolish potency, suggesting steric constraints in binding pockets .
  • Ring-opening reactions : Functionalizing the cyclopropane ring via oxidation or nucleophilic addition can modulate bioavailability and metabolic stability .

Q. What computational methods aid in studying its interactions with biological targets?

  • Answer :

  • Molecular docking : Validated against X-ray structures of NS3 protease complexes, this predicts binding modes and guides substituent optimization .
  • Molecular dynamics simulations : Reveal conformational flexibility of the bicyclic core in aqueous environments, informing solubility and stability studies .
  • Quantum mechanical calculations : Assess the electronic effects of substituents on reactivity and metabolic pathways .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。